7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound notable for its unique structure and potential biological activities. The compound is classified as a heterocyclic compound, specifically a pyrazolo-pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 235.17 g/mol. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its pharmacological properties .
The synthesis of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves several multi-step organic reactions. Common methods include:
Each step in the synthesis demands careful optimization of reaction conditions to ensure both high yields and purity of the final product .
The molecular structure of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be represented as follows:
This structure contributes to the compound's unique properties and potential applications in medicinal chemistry .
The chemical reactivity of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions are crucial for modifying the compound for pharmaceutical applications or synthesizing derivatives with enhanced properties .
The mechanism of action for 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves interactions with specific biological targets. Key aspects include:
Research indicates that compounds related to this structure exhibit significant biological activities, making them candidates for further pharmacological investigations .
The physical and chemical properties of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid include:
These properties influence its handling and application in laboratory settings .
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific uses:
The versatility of this compound highlights its importance in medicinal chemistry and ongoing research efforts aimed at discovering new therapeutic agents .
The trifluoromethyl-to-carboxylic acid conversion represents a pivotal transformation for enhancing the pharmacological utility of pyrazolo[1,5-a]pyrimidine scaffolds. Ethyl-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 712319-10-3) serves as a key synthetic intermediate, where alkaline hydrolysis selectively cleaves the ethyl ester group to yield the corresponding carboxylic acid derivative [3]. This reaction typically employs aqueous sodium hydroxide or potassium hydroxide under reflux conditions, achieving near-quantitative conversion. Crucially, the trifluoromethyl group remains intact due to its exceptional stability under basic conditions, while the ester moiety undergoes nucleophilic acyl substitution.
Alternative amine-mediated pathways utilize ammonia/methylamine mixtures (AMA) or ammonium hydroxide/ethanol (3:1) at room temperature, which simultaneously facilitate deprotection and solubilization of acid products [2]. These methods demonstrate superior functional group tolerance for acid-labile substituents compared to traditional mineral acid catalysis. Reaction optimization studies reveal that ethanol cosolvents significantly improve yields (>90%) by mitigating the poor solubility of tetrahydropyrazolo[1,5-a]pyrimidine intermediates during hydrolysis.
Table 1: Comparative Alkaline Hydrolysis Conditions for Carboxylic Acid Derivatization
Reagent System | Temperature | Time (hr) | Yield (%) | Trifluoromethyl Stability |
---|---|---|---|---|
1M NaOH in H₂O/EtOH | Reflux | 4–6 | 85–90 | Full retention |
AMA (NH₃/CH₃NH₂) | Room Temperature | 0.5 | 92 | Full retention |
NH₄OH/EtOH (3:1) | Room Temperature | 2 | 88 | Full retention |
Stereoselective construction of the tetrahydro-pyrazolo[1,5-a]pyrimidine core demands precise chiral auxiliary deployment or asymmetric catalysis. The cyclopropyl variant (5-cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, CAS 827588-57-8) exemplifies this challenge, where the cyclopropane ring induces conformational rigidity that influences diastereoselectivity during ring closure [7]. Microwave-assisted cyclocondensation between chiral β-enaminones and 3-aminopyrazoles at 120°C for 20 minutes achieves 75–80% de when using (1R,2S)-1-(p-tolyl)cyclopropane-1-carboxamide as a template.
Density functional theory (DFT) calculations indicate that the trifluoromethyl group’s -I effect stabilizes the transition state via hyperconjugative interactions with the developing iminium ion. This electronic bias favors the cis-configured isomer (5R,7S) by 3.2 kcal/mol over the trans counterpart, enabling chromatographic separation of diastereomers on silica gel. Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm relative stereochemistry through key cross-peaks between the cyclopropyl C₁-H and pyrimidine H₆ proton [7].
Controlled Pore Glass supports enable high-efficiency oligonucleotide synthesis by providing uniform pore structures (500–3000 Å) tailored to oligonucleotide length. For 20–35-mer sequences, 500 Å pore glass with 100 μmol/g loading capacity is optimal, while longer (>80-mer) or heavily modified oligonucleotides require 2000–3000 Å pores to mitigate steric crowding [10]. Carboxylic acid-functionalized pyrazolo[1,5-a]pyrimidines anchor to aminopropylsilane-derivatized Controlled Pore Glass via amide linkages using N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole activation. The conjugation efficiency exceeds 85% when conducted in anhydrous dimethylformamide at 25°C for 12 hours [8].
Deprotection employs two distinct pathways:
Table 2: Controlled Pore Glass Specifications for Oligonucleotide Synthesis
Oligonucleotide Length | Pore Size (Å) | Loading Capacity (μmol/g) | Recommended Application |
---|---|---|---|
<35 nucleotides | 500 | 80–100 | Therapeutic-scale synthesis |
35–80 nucleotides | 1000 | 25–40 | Diagnostic probes with modifications |
>80 nucleotides | 2000–3000 | 10–20 | Long antisense oligonucleotides |
Methylamine-containing deprotection systems uniquely preserve acid-sensitive functional groups during oligonucleptide-conjugate release. The AMA reagent (1:1 aqueous NH₃/CH₃NH₂) cleaves carboxylic acid tethers within 10 minutes at 25°C without epimerizing chiral centers in the pyrazolo[1,5-a]pyrimidine core [2] [8]. Nuclear magnetic resonance studies confirm >95% stereochemical integrity of the trifluoromethyl-bearing C₇ position after cleavage, whereas conventional ammonium hydroxide at 55°C induces 10–15% racemization.
Innovative poly(hexaethylene glycol) spacers grafted onto Controlled Pore Glass reduce deletion sequences by 42% compared to standard long-chain alkylamine supports . The hydrophilic spacer layer minimizes hydrophobic interactions between the growing oligonucleotide chain and the silica surface, ensuring near-quantitative coupling efficiency (>99.5%) during phosphoramidite synthesis. After chain assembly, methylamine cleavage releases oligonucleotide–pyrazolo[1,5-a]pyrimidine conjugates with retained carboxylic acid functionality, enabling direct downstream amidation or esterification without additional protecting group manipulations. Reverse-phase high-performance liquid chromatography analyses demonstrate 92–95% full-length product purity using this approach [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: